molecular formula C9H9N3O B3282983 Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- CAS No. 76006-01-4

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-

Cat. No.: B3282983
CAS No.: 76006-01-4
M. Wt: 175.19 g/mol
InChI Key: BLJPFSGJXUXHEY-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-c]pyridine core structure with a methyl group at the 5-position and an ethanone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolopyridine derivatives, under specific reaction conditions. These reactions often require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the context of targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- can be compared to other similar compounds, such as:

  • 1-(3-methyl-1H-pyrazol-4-yl)ethanone: This compound differs in the position of the methyl group and the core structure.

  • 1-(1H-pyrazol-4-yl)ethanone: This compound lacks the pyridine ring present in Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-.

Uniqueness: Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methylpyrazolo[3,4-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-8-4-11-12(7(2)13)9(8)5-10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJPFSGJXUXHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)N(N=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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